3-Pentenenitrile

Übersicht

Beschreibung

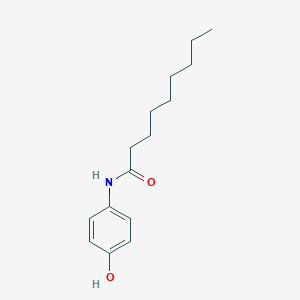

3-Pentenenitrile (3PN) is a compound of interest in various chemical processes, including isomerization and hydrocyanation reactions. It is a molecule that contains both a nitrile and an alkene functional group, which allows it to undergo a variety of chemical transformations. The studies on 3PN have explored its kinetic behavior, molecular interactions, and potential applications in industrial chemistry .

Synthesis Analysis

The isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3PN has been studied using in situ FTIR-ATR spectroscopy, revealing zero-order kinetics for the formation of 3PN. This process was catalyzed by nickel compounds and monitored by operando FTIR spectroscopy to obtain kinetic profiles . Additionally, the hydrocyanation of butadiene to 3PN has been achieved with high selectivity using a triptycene-based diphosphine ligand with nickel catalysts, suggesting a promising route for process intensification .

Molecular Structure Analysis

The molecular structure of 3PN has been investigated through various spectroscopic methods. Broadband microwave studies have identified different conformers of 3PN, providing insights into its conformational preferences and stability. These studies have also determined the barrier heights for internal rotation within the molecule . Computational investigations have complemented these findings by mapping out the potential energy surfaces of 3PN and its isomers .

Chemical Reactions Analysis

3PN undergoes a range of chemical reactions, including pyrolysis and hydrogenation. Gas-phase pyrolysis studies have shown that 3PN can dissociate through direct and isomerization-mediated pathways, leading to various decomposition products . The hydrogenation of cis-2-pentenenitrile to 3PN has been observed over Ni/alumina catalysts, with subsequent isomerization to different pentenenitrile isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3PN have been explored through its interactions in ionic crystals and its behavior in different phases. The crystal structure of a related ionic compound containing 3PN has been analyzed, revealing the nature of interactions within the crystal and the role of nonadditive delocalization components in the crystal's cohesion energy . Variable temperature FT-IR spectra have provided information on the conformational stability of 3PN in different phases, with the cis conformer being more stable .

Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Monitoring : Dong et al. (2012) studied the nickel(0)-catalyzed equilibrium reaction of 3-pentenenitrile, highlighting its transformation into 2-methylglutaronitrile and adiponitrile in the absence of HCN. This research provides insights into the reaction mechanisms and factors influencing the equilibrium state of 3-pentenenitrile (Dong et al., 2012).

Kinetic Studies : Bini et al. (2010) focused on the nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, using in situ FTIR spectroscopy for kinetic analysis. This study provided a deeper understanding of the isomerization process and its kinetics (Bini et al., 2010).

Astrochemical Research : Mishra et al. (2019) conducted broadband microwave studies on trans isomers of 3-pentenenitrile, considering its potential as a precursor to hetero-aromatic compounds in environments like Titan's atmosphere. This research contributes to understanding the astrochemical relevance of pentenenitriles (Mishra et al., 2019).

Surface Chemistry : Filler et al. (2003) explored the bonding of nitrile functional groups, including 3-pentenenitrile, on surfaces like Ge(100)-2x1. This study provides insights into the interactions and selectivity of multifunctional molecules on semiconductor surfaces (Filler et al., 2003).

Pyrolysis and Decomposition : Mishra et al. (2021) investigated the flash pyrolysis of trans 3-pentenenitrile, focusing on its unimolecular decomposition and isomerization pathways. This study enhances the understanding of the thermal behavior of pentenenitriles (Mishra et al., 2021).

Vapor Pressure and Phase Equilibria : Wang et al. (2016) measured the vapor pressures and determined the isobaric (vapor + liquid) equilibrium data for ZE-3-pentenenitrile, which is crucial for large-scale industrial separation processes (Wang et al., 2016).

Hydrogenation Studies : McGregor et al. (2008) and Canning et al. (2006) examined the hydrogenation of pentenenitriles, including 3-pentenenitrile, over various catalysts. Their studies provide insights into the role of carbonaceous deposits in catalytic reactions and site-specific activities (McGregor et al., 2008), (Canning et al., 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

(E)-pent-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXJAUUKPDDNW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

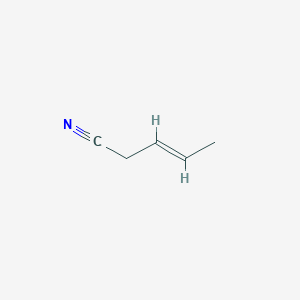

CC=CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019314 | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO] | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

291 to 297 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

101 °F (NTP, 1992), 40 °C | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.83 at 39 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg] | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Pentenenitrile | |

CAS RN |

4635-87-4, 16529-66-1 | |

| Record name | 3-PENTENENITRILE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16529-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenenitrile, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016529661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentenenitrile, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTENENITRILE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80L2GJH2P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6779 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-pentenenitrile?

A1: 3-Pentenenitrile has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.

Q2: Is there spectroscopic data available for 3-pentenenitrile?

A2: Yes, studies have employed various spectroscopic techniques to characterize 3-pentenenitrile. For instance, broadband rotational spectroscopy has been used to identify different conformers of both trans-3-pentenenitrile and 4-pentenenitrile. [] Additionally, gas-phase pyrolysis studies combined VUV photoionization mass spectrometry with broadband microwave spectroscopy to investigate the decomposition pathways of trans-3-pentenenitrile. []

Q3: What is the structure of 3-pentenenitrile?

A3: 3-Pentenenitrile features a linear five-carbon chain with a nitrile group (-CN) at one end and a double bond between the third and fourth carbon atoms. It exists as both cis and trans isomers.

Q4: What is the primary industrial application of 3-pentenenitrile?

A4: 3-Pentenenitrile serves as a crucial intermediate in the production of adiponitrile, a key precursor for nylon-6,6. [, ]

Q5: How is 3-pentenenitrile synthesized industrially?

A5: The industrial synthesis of 3-pentenenitrile involves a two-step process starting with 1,3-butadiene. The first step is the nickel-catalyzed hydrocyanation of butadiene, which yields a mixture of 3-pentenenitrile and the branched isomer, 2-methyl-3-butenenitrile (2M3BN). In the second step, 2M3BN is isomerized to 3-pentenenitrile using a similar nickel catalyst system. [, ]

Q6: What factors influence the selectivity of butadiene hydrocyanation towards 3-pentenenitrile?

A6: The choice of ligand significantly affects the selectivity of the reaction. Mono-dentate phosphites typically produce a mixture of 3-pentenenitrile and 2M3BN, whereas bidentate ligands like 1,4-bis(diphenylphosphino)butane (dppb) can achieve high selectivity towards the desired linear 3-pentenenitrile. []

Q7: What is the role of Lewis acids in the hydrocyanation of 3-pentenenitrile?

A7: Lewis acids, acting as co-catalysts, significantly influence the yield of adiponitrile from 3-pentenenitrile. They enhance the activity of the nickel catalyst and can impact the regioselectivity of the reaction. [, ]

Q8: Are there any alternative catalysts for 3-pentenenitrile synthesis?

A8: While nickel-based catalysts are predominantly employed, researchers are exploring alternative catalytic systems. For example, a platinum complex bearing a triptycene-based diphosphine ligand demonstrated high activity and selectivity for 3-pentenenitrile in butadiene hydrocyanation. []

Q9: What insights have computational chemistry studies provided into the hydrocyanation mechanism?

A9: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of 3-pentenenitrile hydrocyanation. Studies have identified key intermediates, such as nickel π-allyl cyanide complexes, and provided insights into the factors governing selectivity. [, ]

Q10: How does the structure of the diphosphine ligand impact the isomerization of 2M3BN?

A10: The steric and electronic properties of the diphosphine ligand play a crucial role in the isomerization of 2M3BN to 3-pentenenitrile. Bulky and electron-rich ligands tend to favor the formation of the desired linear isomer. [, ]

Q11: What is known about the stability of 3-pentenenitrile?

A11: 3-Pentenenitrile can undergo isomerization to other pentenenitrile isomers, particularly at elevated temperatures. Additionally, the presence of certain catalysts can promote decomposition or polymerization. [, ]

Q12: What analytical techniques are commonly used to analyze 3-pentenenitrile?

A13: Gas chromatography (GC) coupled with mass spectrometry (MS) is frequently employed to analyze 3-pentenenitrile and its isomers. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is valuable for characterizing the structure and monitoring reaction progress. [, ]

Q13: What is known about the environmental fate and impact of 3-pentenenitrile?

A13: Limited information is available on the environmental fate and impact of 3-pentenenitrile. As a reactive compound, it is expected to undergo various transformation processes in the environment. Further research is needed to fully assess its environmental profile.

Q14: Are there any specific regulations regarding the handling and disposal of 3-pentenenitrile?

A14: While specific regulations may vary depending on the location and quantity, 3-pentenenitrile should be handled as a hazardous substance. Proper safety data sheets (SDS) should be consulted for handling, storage, and disposal guidelines.

Q15: Have any studies explored alternative applications for 3-pentenenitrile beyond adiponitrile production?

A16: Yes, researchers have investigated the use of 3-pentenenitrile as a starting material for other valuable compounds. For instance, it can be converted to 1-azido-5-methyl-4-hexen-2-one, which can further dimerize to form 4,4-bis(3-methyl-2-butenyl)-2-butenolide. []

Q16: Are there any known biological activities associated with 3-pentenenitrile?

A17: While 3-pentenenitrile is primarily considered an industrial chemical intermediate, some studies suggest potential biological activities. For example, trans-3-pentenenitrile isolated from the essential oil of Lobularia maritima exhibited insecticidal and repellent properties against certain grain pests. []

Q17: What is the significance of studying the ring-opening reaction of 2-chloro-3-nitropyridine in relation to 3-pentenenitrile?

A18: The ring-opening reaction of 2-chloro-3-nitropyridine can yield an intermediate, 3-pentenenitrile, 2-nitro-5-oxo, ion(-1), sodium. This intermediate provides valuable insights into the reaction mechanism and helps understand the role of different isomers in similar reactions. []

Q18: How does the isomerization of cis-2-pentenenitrile to trans-3-pentenenitrile contribute to the efficiency of the adiponitrile process?

A19: Efficient isomerization of cis-2-pentenenitrile to trans-3-pentenenitrile is crucial for maximizing the yield of the desired linear product, 3-pentenenitrile, which is the precursor to adiponitrile. [, , ]

Q19: What are the advantages of using reactive distillation for the isomerization of pentenenitrile isomers?

A20: Reactive distillation offers several advantages for this isomerization, including improved conversion, enhanced selectivity, and reduced energy consumption by combining reaction and separation in a single unit. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)